molecular formula C19H26O2 B583419 7alpha-Methylestr-4-ene-3,17-dione CAS No. 436144-67-1

7alpha-Methylestr-4-ene-3,17-dione

Cat. No.: B583419
CAS No.: 436144-67-1
M. Wt: 286.415
InChI Key: IHFREKJAIFEZMQ-ARTWWJDJSA-N
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Description

7alpha-Methylestr-4-ene-3,17-dione is a synthetic androgenic-anabolic steroid. It is a modified form of testosterone designed to enhance its anabolic properties while minimizing androgenic effects. This compound is primarily used in medical and sports settings for its potent anabolic effects.

Preparation Methods

The synthesis of 7alpha-Methylestr-4-ene-3,17-dione involves several steps. One common method includes the methylation of estr-4-ene-3,17-dione. The reaction conditions typically involve the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7alpha-Methylestr-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or alcohol derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, often using reagents like lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7alpha-Methylestr-4-ene-3,17-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Researchers use it to study androgen receptor interactions and the effects of anabolic steroids on cellular processes.

    Medicine: It has potential therapeutic applications in treating conditions like muscle wasting and osteoporosis.

    Industry: The compound is used in the development of performance-enhancing drugs and other steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 7alpha-Methylestr-4-ene-3,17-dione involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular targets include various genes involved in muscle growth and repair pathways .

Comparison with Similar Compounds

7alpha-Methylestr-4-ene-3,17-dione is unique due to its specific modifications that enhance its anabolic properties while reducing androgenic effects. Similar compounds include:

    Testosterone: The primary natural androgen with both anabolic and androgenic effects.

    Methyltestosterone: A synthetic derivative of testosterone with similar anabolic properties.

    Nandrolone: Another anabolic steroid with a different structure but similar effects on muscle growth.

These compounds share some similarities in their anabolic effects but differ in their specific chemical structures and androgenic profiles.

Biological Activity

7alpha-Methylestr-4-ene-3,17-dione, also known as MENT dione, is a synthetic anabolic steroid derived from the steroid framework of estradiol. This compound is characterized by a methyl group at the 7-alpha position, which contributes to its biological activity and potential applications in performance enhancement and therapeutic settings. The compound's chemical formula is C19H26O2C_{19}H_{26}O_{2} with a molar mass of approximately 286.4 g/mol .

This compound exhibits significant anabolic properties primarily through its action as an androgen receptor agonist . This interaction promotes muscle hypertrophy and strength gains, making it particularly relevant in athletic and bodybuilding contexts. The compound enhances nitrogen retention and protein synthesis in skeletal muscle tissues, which are critical for muscle growth .

Aromatase Inhibition

Research indicates that compounds structurally related to this compound can act as potent inhibitors of aromatase, an enzyme responsible for converting androgens to estrogens. This property may have therapeutic implications in treating conditions like breast cancer . For instance, studies on similar compounds showed effective inhibition with apparent KiK_i values ranging from 13 to 19 nM .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other anabolic steroids. The following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
7-alpha-Methyl-19-norandrostenedione Methyl group at 7-alpha positionDerived from nandrolone; used in similar contexts
Androstenedione Lacks methylation at the 7-alpha positionNatural precursor for testosterone; weaker androgenic activity
Testosterone Hydroxyl group at position 17Well-known androgen; higher androgenic activity
Nandrolone Methyl group at position 19Known for lower androgenic effects; used therapeutically

This comparison illustrates the diversity among anabolic steroids while highlighting the unique features of this compound that contribute to its specific biological activities .

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

  • Performance Enhancement : Athletes using this compound reported significant improvements in muscle mass and strength. The anabolic effects are attributed to enhanced protein synthesis and nitrogen retention in muscle tissues .
  • Aromatase Inhibition : Research on related compounds has demonstrated their efficacy as aromatase inhibitors, which could be beneficial in managing hormone-sensitive cancers. These compounds have shown competitive inhibition with low KiK_i values .
  • Clinical Implications : The potential use of this compound in clinical settings for treating muscle wasting conditions or hormonal imbalances is being explored due to its anabolic properties .

Properties

IUPAC Name

(7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14+,15-,16+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFREKJAIFEZMQ-ARTWWJDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707643
Record name (7alpha)-7-Methylestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17000-78-1
Record name (7α)-7-Methylestr-4-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17000-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha-Methylestr-4-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017000781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7alpha)-7-Methylestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7.ALPHA.-METHYLESTR-4-ENE-3,17-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25W4OLA785
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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